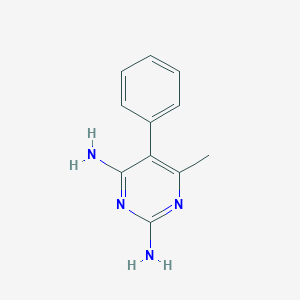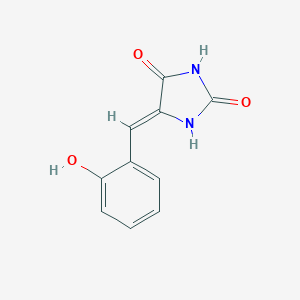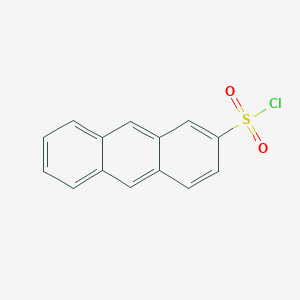
Chondrillast-7-enol
Descripción general
Descripción
Chondrillast-7-enol, also known as (3β,24S)-Stigmast-7-en-3-ol, is a naturally occurring steroid compound. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is found in various plant species and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chondrillast-7-enol typically involves the hydrogenation of stigmasterol, a common phytosterol. The process includes:
Hydrogenation: Stigmasterol is subjected to hydrogenation using a palladium catalyst under high pressure and temperature conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Stigmasterol is extracted from plant sources such as soybeans or peanuts.
Hydrogenation: The extracted stigmasterol undergoes hydrogenation in large reactors.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Chondrillast-7-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into different sterol derivatives.
Substitution: It can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various sterol derivatives.
Substitution: Yields functionalized sterol compounds.
Aplicaciones Científicas De Investigación
Chondrillast-7-enol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory, cholesterol-lowering, and anticancer properties.
Industry: Utilized in the production of dietary supplements and functional foods
Mecanismo De Acción
The mechanism of action of Chondrillast-7-enol involves its interaction with cell membranes and various molecular targets:
Molecular Targets: It targets enzymes involved in cholesterol metabolism and inflammatory pathways.
Pathways Involved: It modulates pathways such as the PI3K-AKT signaling pathway and the AGE-RAGE signaling pathway, which are crucial in metabolic and inflammatory processes
Comparación Con Compuestos Similares
Chondrillast-7-enol is compared with other similar compounds such as:
Stigmasterol: Both have similar structures but differ in their double bond positions.
Beta-Sitosterol: Similar in structure but has different biological activities.
Campesterol: Another phytosterol with a similar structure but distinct health benefits
Uniqueness: this compound is unique due to its specific double bond position and its potent biological activities, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVBPGQYRAUQO-XCFYOIDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415282 | |
| Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18525-35-4 | |
| Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


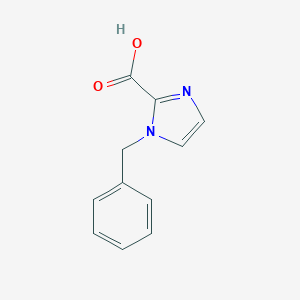
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
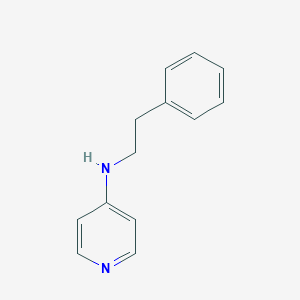

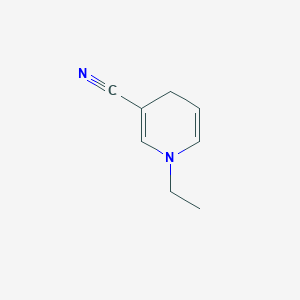
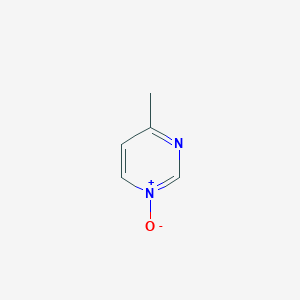
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
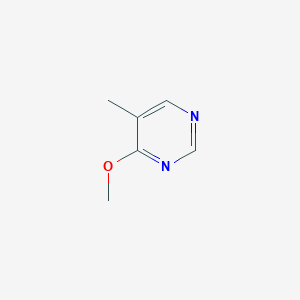
![n,n-bis[2-(octylamino)ethyl]glycine](/img/structure/B96743.png)

